molecular formula C11H14O2 B1293706 4-Isobutylbenzoic acid CAS No. 38861-88-0

4-Isobutylbenzoic acid

Cat. No. B1293706
Key on ui cas rn: 38861-88-0
M. Wt: 178.23 g/mol
InChI Key: VUBBCFWWSKOHTH-UHFFFAOYSA-N
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Patent
US07906549B2

Procedure details

The compound prepared in Example 20 was dissolved in N,N-dimethylformamide (60 mL). To this solution, 4-isobutylbenzoic acid (6.7 g), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (7.28 g), and 1-hydroxybenzotriazole monohydrate (5.1 g) were added at room temperature. The reaction solution was stirred at room temperature for 30 minutes, and stirred at 140° C. for 2 hours. The reaction mixture was added with water (50 mL), and extracted with an ethyl acetate-hexane (10:1) mixed solution. The extract was successively washed with 0.5 mol/L hydrochloric acid, saturated sodium hydrogen carbonate solution, and water. The resultant was dried over anhydrous sodium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (hexane to hexane:ethyl acetate=1:1), to thereby obtain the title compound (4.14 g) having the following physical properties.
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Quantity
7.28 g
Type
reactant
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=O)=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3].Cl.C([N:17]=[C:18]=[N:19]CCCN(C)C)C.O.ON1[C:32]2[CH:33]=[CH:34][CH:35]=[CH:36][C:31]=2N=N1.O.CN(C)[CH:40]=[O:41]>>[CH2:1]([C:5]1[CH:6]=[CH:7][C:8]([C:9]2[O:11][N:19]=[C:18]([C:31]3[CH:36]=[CH:35][C:34]([CH2:40][OH:41])=[CH:33][CH:32]=3)[N:17]=2)=[CH:12][CH:13]=1)[CH:2]([CH3:3])[CH3:4] |f:1.2,3.4|

Inputs

Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
60 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
6.7 g
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C(=O)O)C=C1
Name
Quantity
7.28 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
5.1 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 140° C. for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with an ethyl acetate-hexane (10:1)
ADDITION
Type
ADDITION
Details
mixed solution
WASH
Type
WASH
Details
The extract was successively washed with 0.5 mol/L hydrochloric acid, saturated sodium hydrogen carbonate solution, and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (hexane to hexane:ethyl acetate=1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(C=C1)C1=NC(=NO1)C1=CC=C(C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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